2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(pyridin-3-yl)prop-2-enamide
Description
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Properties
IUPAC Name |
2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-pyridin-3-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-24-17-6-5-14(11-18(17)25-2)7-9-22-19(23)16(12-20)10-15-4-3-8-21-13-15/h3-6,8,10-11,13H,7,9H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTQPLEVYTPSIJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C(=CC2=CN=CC=C2)C#N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(pyridin-3-yl)prop-2-enamide is a synthetic compound with potential biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a cyano group, a pyridine moiety, and a dimethoxyphenyl group, contributing to its unique biological activity. The structural formula can be represented as follows:
The biological activity of this compound is hypothesized to involve interactions with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in inflammatory pathways, similar to other acrylamide derivatives.
- Receptor Modulation : It may modulate receptor activities that are critical in pain and inflammation signaling.
Anti-inflammatory Properties
Research indicates that compounds structurally related to this compound exhibit significant anti-inflammatory effects. For example:
- In Vitro Studies : Assays have shown that these compounds can reduce the production of pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures at non-cytotoxic concentrations .
| Compound | Concentration (μM) | IL-1β Reduction (%) | TNFα Reduction (%) |
|---|---|---|---|
| JMPR-01 | 25 | 40 | 35 |
| JMPR-01 | 50 | 55 | 50 |
Anticancer Activity
Preliminary studies suggest that the compound may also possess anticancer properties. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, indicating potential for further development as an anticancer agent.
Case Studies
-
In Vivo Models : The efficacy of related compounds was tested using the CFA-induced paw edema model, which demonstrated significant reductions in edema comparable to standard anti-inflammatory drugs like indomethacin .
- Results : The compound showed an ED50 value of approximately 11.60 μM.
- Molecular Docking Studies : Molecular docking simulations have been conducted to predict binding affinities with targets such as COX enzymes and iNOS. These studies provide insights into the potential mechanisms through which the compound exerts its effects.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with other similar compounds is useful:
| Compound Name | Structure Similarity | IC50 (μM) COX-1 | IC50 (μM) COX-2 |
|---|---|---|---|
| Compound A | High | 19.45 ± 0.07 | 42.1 ± 0.30 |
| Compound B | Moderate | 26.04 ± 0.36 | 31.4 ± 0.12 |
| This compound | High | TBD | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
